molecular formula C10H15ClN2O2 B2905487 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 2320855-64-7

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Cat. No. B2905487
CAS RN: 2320855-64-7
M. Wt: 230.69
InChI Key: RNLTYWQMAXLWLE-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydro-1H-1,3-benzodiazol , which is a type of benzodiazole. Benzodiazoles are heterocyclic compounds, containing a benzene ring fused to a diazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazoles can be synthesized through several methods, including the condensation of o-phenylenediamine with carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the propanoic acid group could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to benzodiazepines, which are central nervous system depressants. It may have potential applications in the development of new therapeutic agents. The tetrahydro-1H-1,3-benzodiazol moiety is a common feature in molecules that interact with GABA receptors, suggesting possible anxiolytic or anticonvulsant properties .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, some benzodiazoles are used in medicinal chemistry due to their ability to interact with biological targets .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of uses for benzodiazoles, there could be many possibilities .

properties

IUPAC Name

3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;/h7H,1-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLTYWQMAXLWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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